molecular formula C18H16N2O3 B12927073 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate

Cat. No.: B12927073
M. Wt: 308.3 g/mol
InChI Key: HXJCZKWNYKTIAG-UHFFFAOYSA-N
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Description

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate is a phthalazine-derived research compound with potential interest in medicinal chemistry and drug discovery applications. Phthalazin-1(2H)-one derivatives represent a class of diaza heterobicycles known for their potential medical applications, particularly in oncology research . These compounds have demonstrated a wide range of biological properties, with significant research focus on producing phthalazines as promising drug targets for cancer treatment over the past two decades . While the specific research profile of this compound requires further investigation, structurally similar phthalazine derivatives have shown notable biological activities through mechanisms such as vascular endothelial growth factor receptor 2 (VEGFR2) inhibition, which represents a validated target for anticancer drug development . Related compounds in this chemical class have exhibited potent cytotoxicity against cancer cell lines and apoptosis induction, suggesting potential research applications in developing novel therapeutic strategies . The presence of both phthalazine and acetate functional groups in this molecule may contribute to enhanced bioavailability and make it a valuable intermediate for further chemical modification and structure-activity relationship studies. Researchers exploring kinase inhibition, apoptosis mechanisms, or anticancer compound libraries may find this compound of particular interest. This product is strictly for research use in laboratory settings only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct appropriate safety assessments before handling this compound.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-phenylphthalazin-1-yl)oxyethyl acetate

InChI

InChI=1S/C18H16N2O3/c1-13(21)22-11-12-23-18-16-10-6-5-9-15(16)17(19-20-18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

HXJCZKWNYKTIAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate typically involves the reaction of 4-phenylphthalazin-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .

Scientific Research Applications

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The table below compares 2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate with key analogs:

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity (Reported) Reference
This compound 89225-88-7 C₁₈H₁₆N₂O₄ Phenyl, ethoxyethyl acetate Not explicitly reported; inferred antimicrobial/cytotoxic potential
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Phenyl, acetyl, ethyl ester Intermediate in organic synthesis
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate 1365874-61-8 C₁₄H₂₀N₂O₃ Piperazine, phenoxyethyl acetate Not reported; potential CNS targeting
2-((4-Thioxo-3,4-dihydrophthalazin-1-yl)oxy)ethyl acetate 5431-26-5 C₁₄H₁₄N₂O₃S Thioxo, ethoxyethyl acetate Antimicrobial activity
Methyl {4-methyl-2-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]-pentanoyl} acetate (7f) - C₂₆H₂₇N₃O₆ Oxo, phenyl, acetylaminopentanoyl, methyl ester Cytotoxic (IC₅₀: 1.2–4.8 µM)

Key Observations :

  • Phenyl vs. Thioxo Groups : The thioxo derivative (5431-26-5) shows enhanced antimicrobial activity due to the sulfur atom’s electronegativity, which may improve target binding .
  • Ester Chain Variations : Ethyl 2-phenylacetoacetate (5413-05-8) lacks the phthalazine core but shares ester functionality, making it a simpler synthetic intermediate .
  • Piperazine Incorporation: Ethyl 2-(4-piperazin-1-ylphenoxy)acetate introduces a nitrogen-rich piperazine ring, likely improving solubility and CNS penetration .

Biological Activity

2-((4-Phenylphthalazin-1-yl)oxy)ethyl acetate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phthalazin moiety linked to an ethoxyacetate group, which may contribute to its biological activity. Its molecular formula is C15H15N2O3C_{15}H_{15}N_{2}O_{3}, and it possesses characteristics that suggest good solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phthalazine have been shown to induce apoptosis in various cancer cell lines.

Case Study:
A study on phthalazine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the S phase, which is crucial for halting cancer progression .

Concentration (µg/ml) 24 h Apoptosis (%) 48 h Apoptosis (%) 72 h Apoptosis (%)
Control1.463 ± 0.0551.630 ± 0.1551.763 ± 0.045
101.756 ± 0.0404.430 ± 0.0607.173 ± 0.251
202.016 ± 0.0155.800 ± 0.0107.350 ± 0.043
502.700 ± 0.2006.876 ± 0.0257.516 ± 0.015

The results indicate a dose-dependent increase in apoptosis, suggesting that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound relates to its anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes.

Research Findings:
In vitro studies have shown that compounds similar to this acetate exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs . The IC50 value for COX-2 inhibition was reported at approximately 6μM6\,\mu M, indicating potent activity.

The biological effects of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest: It effectively halts the cell cycle at specific phases, particularly the S phase, preventing cancer cell proliferation.
  • Enzyme Inhibition: The selective inhibition of COX enzymes reduces the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound adheres to Lipinski’s rule of five, indicating favorable absorption and distribution characteristics when administered orally . This property enhances its potential as a therapeutic agent.

Q & A

Q. What advanced techniques are required to analyze trace impurities (e.g., genotoxic analogs) in this compound?

  • Methodological Answer : Employ ion mobility spectrometry (IMS) coupled with HRMS to separate isobaric impurities. Synthesize suspected genotoxic analogs (e.g., bromoethyl derivatives) as reference standards. Validate detection limits using spike-recovery experiments in API matrices .

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